![molecular formula C16H16N2O4 B5584832 N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide](/img/structure/B5584832.png)
N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide and related compounds involves intricate chemical reactions, often requiring catalysts such as rhodium(II) acetate for intermolecular and intramolecular carbene insertion to create bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013). Advanced synthesis techniques aim to optimize the reaction conditions, yield, and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide is often analyzed through X-ray diffraction methods and DFT calculations to determine the crystallographic parameters and assess the influence of intermolecular interactions on the molecular geometry. For instance, studies on related compounds have revealed that these interactions, including hydrogen bonding and pi-pi stacking, play a significant role in the stabilization of the crystal structure (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Chemical Reactions and Properties
N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide participates in various chemical reactions that highlight its reactivity and potential for further functionalization. For example, nucleophilic substitution reactions can be highly regioselective, altering the nitro group position and enabling the synthesis of complex organic structures (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)17-16(19)12-9-8-11(2)14(10-12)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIACEUNKASXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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